2-(2-Bromophenoxy)pyridin-4-amine
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Overview
Description
Preparation Methods
The synthesis of 2-(2-Bromophenoxy)pyridin-4-amine can be achieved through various synthetic routes. One common method involves the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst . This reaction typically occurs under mild conditions and yields the desired product in moderate to good yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(2-Bromophenoxy)pyridin-4-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: As mentioned earlier, the Suzuki cross-coupling reaction is a key method for synthesizing this compound.
Common reagents used in these reactions include palladium catalysts, arylboronic acids, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(2-Bromophenoxy)pyridin-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Bromophenoxy)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
2-(2-Bromophenoxy)pyridin-4-amine can be compared with other similar compounds, such as:
2-(2-Chlorophenoxy)pyridin-4-amine: Similar structure but with a chlorine atom instead of bromine.
2-(2-Fluorophenoxy)pyridin-4-amine: Similar structure but with a fluorine atom instead of bromine.
2-(2-Iodophenoxy)pyridin-4-amine: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific chemical properties and reactivity, which may differ from those of its halogenated analogs .
Properties
IUPAC Name |
2-(2-bromophenoxy)pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-9-3-1-2-4-10(9)15-11-7-8(13)5-6-14-11/h1-7H,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKNNKCJMKDNHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=CC(=C2)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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